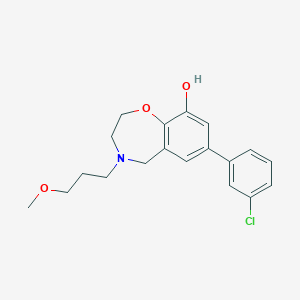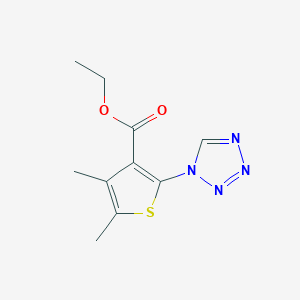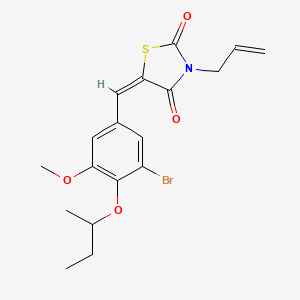
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a benzoxazepine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anxiolytic effects, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a positive effect on cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is that it exhibits a range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments aimed at elucidating its effects.
Future Directions
There are several future directions for research on 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory conditions, pain, and anxiety disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, future research could focus on developing more potent derivatives of this compound, which may have even greater therapeutic potential.
Synthesis Methods
The synthesis of 7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the reaction of 3-chlorobenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with 2,3-dihydroxybenzoic acid to form the benzoxazepine derivative.
Scientific Research Applications
7-(3-chlorophenyl)-4-(3-methoxypropyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory conditions, pain, and anxiety disorders.
properties
IUPAC Name |
7-(3-chlorophenyl)-4-(3-methoxypropyl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-8-3-6-21-7-9-24-19-16(13-21)10-15(12-18(19)22)14-4-2-5-17(20)11-14/h2,4-5,10-12,22H,3,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHACLVYTYBTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B5346006.png)

![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![ethyl N-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]glycinate](/img/structure/B5346017.png)
![3-(hexylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5346020.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)

![7-acetyl-N~4~-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5346079.png)